molecular formula C21H19NO3 B2558168 N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide CAS No. 1219902-81-4

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2558168
CAS No.: 1219902-81-4
M. Wt: 333.387
InChI Key: DGXYWIMTAXDONA-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a furan ring attached to a propan-2-yl group, which is further connected to a xanthene-9-carboxamide structure. The unique combination of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by its attachment to the propan-2-yl group. This intermediate is then reacted with xanthene-9-carboxylic acid to form the final product. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as biocatalysis, are being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various furan derivatives, such as furan-2,3-dione and dihydrofuran, which have their own unique properties and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls, leading to cell lysis. For its anti-HIV activity, it is thought to inhibit viral enzymes, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide
  • 1-(furan-2-yl)propan-1-ol
  • 2-(furan-2-yl)thiazolo[4,5-b]pyridine

Uniqueness

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide stands out due to its unique combination of a furan ring and xanthene-9-carboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-14(13-15-7-6-12-24-15)22-21(23)20-16-8-2-4-10-18(16)25-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXYWIMTAXDONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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